molecular formula C28H31NO3S B281675 N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide

Cat. No. B281675
M. Wt: 461.6 g/mol
InChI Key: ZSQAXQUXQLGZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide, also known as TBN-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. TBN-1 is a complex compound with a unique chemical structure that makes it an attractive candidate for further research and development.

Mechanism of Action

The mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is still not fully understood, but recent studies have shed some light on its potential targets. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of various kinases, including AKT, JAK2, and ERK1/2, which are involved in several cellular processes such as cell growth, proliferation, and survival. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide also induces apoptosis in cancer cells by activating the caspase pathway, leading to cell death.
Biochemical and Physiological Effects:
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of several kinases, leading to the suppression of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is its unique chemical structure, which makes it an attractive candidate for further research and development. N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has also been found to be highly selective for its targets, making it a potential drug candidate for the treatment of various diseases. However, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. In addition, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has not been extensively studied for its potential toxicity, which could limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, Parkinson's, and diabetes. Another direction is to study the potential toxicity of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide in vivo, which could provide valuable information for its use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide, which could lead to the development of more effective drugs based on its structure and activity.

Synthesis Methods

The synthesis of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is a multi-step process that involves the use of various reagents and conditions. The most common method for synthesizing N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide is through a reaction between 8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-carbaldehyde and 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide.

Scientific Research Applications

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has been shown to exhibit significant anti-cancer activity against various types of cancer cells. In addition, N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide has been found to be an effective inhibitor of several kinases, making it a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.

properties

Molecular Formula

C28H31NO3S

Molecular Weight

461.6 g/mol

IUPAC Name

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C28H31NO3S/c1-17-10-13-26(18(2)14-17)33(30,31)29-24-16-23-22-15-19(28(3,4)5)11-12-25(22)32-27(23)21-9-7-6-8-20(21)24/h6-10,13-14,16,19,29H,11-12,15H2,1-5H3

InChI Key

ZSQAXQUXQLGZJI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C(C)(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C(C)(C)C)C

Origin of Product

United States

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